Benzoic acid, 2,2'-(2,5-dioxo-1,4-piperazinediyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2,2’-(2,5-dioxo-1,4-piperazinediyl)bis- is a complex organic compound characterized by the presence of two benzoic acid moieties linked through a 1,4-piperazinediyl bridge with two oxo groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,2’-(2,5-dioxo-1,4-piperazinediyl)bis- typically involves the reaction of benzoic acid derivatives with piperazine derivatives under controlled conditions. One common method includes the use of benzoic acid and 1,4-piperazinedione in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2,2’-(2,5-dioxo-1,4-piperazinediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoic acid moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2,2’-(2,5-dioxo-1,4-piperazinediyl)bis- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzoic acid, 2,2’-(2,5-dioxo-1,4-piperazinediyl)bis- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid: A simpler analog with a single carboxylic acid group.
Piperazine derivatives: Compounds with similar piperazine structures but different substituents.
Dioxopiperazine derivatives: Compounds with similar dioxopiperazine cores but different side chains.
Uniqueness
Benzoic acid, 2,2’-(2,5-dioxo-1,4-piperazinediyl)bis- is unique due to its dual benzoic acid moieties linked through a dioxopiperazine bridge, which imparts distinct chemical and biological properties compared to its simpler analogs .
Eigenschaften
CAS-Nummer |
61193-62-2 |
---|---|
Molekularformel |
C18H14N2O6 |
Molekulargewicht |
354.3 g/mol |
IUPAC-Name |
2-[4-(2-carboxyphenyl)-2,5-dioxopiperazin-1-yl]benzoic acid |
InChI |
InChI=1S/C18H14N2O6/c21-15-10-20(14-8-4-2-6-12(14)18(25)26)16(22)9-19(15)13-7-3-1-5-11(13)17(23)24/h1-8H,9-10H2,(H,23,24)(H,25,26) |
InChI-Schlüssel |
NZTQHLKSNYTSOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(CC(=O)N1C2=CC=CC=C2C(=O)O)C3=CC=CC=C3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.